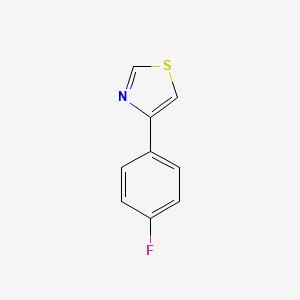

4-(4-Fluorophenyl)-1,3-thiazole

Description

Significance of Thiazole (B1198619) Scaffolds in Modern Heterocyclic Chemistry and Related Disciplines

The thiazole ring, an aromatic five-membered heterocycle containing sulfur and nitrogen atoms, is a cornerstone of modern heterocyclic chemistry. youtube.comsynarchive.comyoutube.com Its unique structure imparts a range of chemical and physical properties that make it a versatile scaffold in drug discovery and materials science. researchgate.net The aromatic nature of the thiazole ring allows for various chemical modifications, enabling the synthesis of a diverse library of derivatives. organic-chemistry.org

Thiazole and its derivatives are integral components in numerous biologically active compounds, exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, and anticancer properties. youtube.com The thiazole nucleus is a key structural motif in many approved drugs, highlighting its importance in medicinal chemistry. The ability of the thiazole scaffold to interact with various biological targets has cemented its role as a privileged structure in the development of new therapeutic agents.

Overview of Fluorinated Heterocycles in Advanced Chemical Systems

The introduction of fluorine atoms into heterocyclic compounds can dramatically alter their physicochemical properties. Fluorine's high electronegativity and small size can influence a molecule's conformation, lipophilicity, metabolic stability, and binding affinity to biological targets. Consequently, fluorinated heterocycles are of great interest in the development of advanced chemical systems, particularly in pharmaceuticals and agrochemicals. nih.gov

The strategic incorporation of fluorine can lead to enhanced biological activity and improved pharmacokinetic profiles of drug candidates. acs.org For instance, the substitution of a hydrogen atom with fluorine can block metabolic pathways, leading to a longer duration of action. This "fluorine effect" is a key strategy in modern drug design, making fluorinated heterocycles a prominent area of research.

Rationale for Focused Academic Research on 4-(4-Fluorophenyl)-1,3-thiazole and its Derivatives

The compound this compound represents a confluence of the advantageous properties of both the thiazole scaffold and fluorinated aromatic systems. The presence of the 4-fluorophenyl group can enhance the biological activity of the thiazole core, making its derivatives promising candidates for various therapeutic applications. researchgate.netnih.gov

Academic research has been driven by the potential of this compound as a building block for the synthesis of novel compounds with diverse pharmacological activities. Studies have shown that derivatives of this compound exhibit interesting biological profiles, including potential as anticancer and antidiabetic agents. nih.govnih.gov The investigation into its synthesis and reactivity continues to be an active area of research, aiming to unlock the full potential of this versatile chemical entity. For example, a novel series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles were synthesized and evaluated for their enzyme inhibition potential against α-amylase, showing promising results. nih.gov

Detailed Research Findings

Synthesis of this compound and its Derivatives

A primary method for the synthesis of thiazoles is the Hantzsch thiazole synthesis, which involves the reaction of an α-haloketone with a thioamide. youtube.comsynarchive.comyoutube.com In the case of this compound, this would typically involve the reaction of a 2-halo-1-(4-fluorophenyl)ethan-1-one with a suitable thioamide. This method is widely used due to its reliability and the accessibility of the starting materials. organic-chemistry.org

Researchers have synthesized various derivatives based on the this compound scaffold. For instance, a series of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles were prepared by condensing 2-bromo-4-fluoroacetophenone with respective thiosemicarbazones. nih.gov The structures of these newly synthesized compounds were confirmed using various spectroscopic techniques including IR, ¹H NMR, ¹³C NMR, and ¹⁹F NMR. nih.gov

Physicochemical Properties

The physicochemical properties of this compound and its derivatives are crucial for understanding their behavior and potential applications. Below are some of the reported properties for related compounds.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| This compound-2-thiol | C₉H₆FNS₂ | 211.28 | Not specified |

| 2-(4-Fluorophenyl)-1,3-thiazole-4-carbaldehyde | C₁₀H₆FNOS | 207.22 | Not specified |

| N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine | C₁₅H₁₁FN₂S | 270.3 | Not specified |

| 5-(4-Fluorophenyl)-2-(3-methoxyphenylamino)-1,3,4-thiadiazole | C₁₅H₁₂FN₃OS | Not specified | 207-209 |

Data compiled from various sources. sigmaaldrich.comnih.govnih.govsynquestlabs.com

Structure

3D Structure

Properties

IUPAC Name |

4-(4-fluorophenyl)-1,3-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6FNS/c10-8-3-1-7(2-4-8)9-5-12-6-11-9/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBHMTXKJVROLQU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CSC=N2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6FNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301311207 | |

| Record name | 4-(4-Fluorophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

383145-29-7 | |

| Record name | 4-(4-Fluorophenyl)thiazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=383145-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-Fluorophenyl)thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301311207 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 4 4 Fluorophenyl 1,3 Thiazole and Its Derivatives

Established Reaction Pathways for the 1,3-Thiazole Core Construction

The formation of the 1,3-thiazole core is most classically achieved through the Hantzsch synthesis, a reliable and versatile method. This section details the principles of this reaction and explores alternative strategies for the cyclization process.

First described by Arthur Hantzsch in 1887, the Hantzsch thiazole (B1198619) synthesis is the most common method for preparing thiazole derivatives. synarchive.comscribd.com The reaction fundamentally involves the cyclocondensation of an α-halocarbonyl compound with a species containing a thioamide functional group. nih.govcutm.ac.in This method's popularity stems from its efficiency, the ready availability of starting materials, and its applicability to a wide range of substrates, allowing for the synthesis of thiazoles with various substituents at positions 2, 4, and 5. nih.gov

The general mechanism proceeds through the nucleophilic attack of the sulfur atom from the thioamide onto the α-carbon of the haloketone, displacing the halide. nih.gov This is followed by an intramolecular cyclization where the nitrogen atom attacks the carbonyl carbon. The final step is a dehydration reaction, which leads to the formation of the aromatic thiazole ring. nih.govchemhelpasap.com Intermediates in this multi-step process, such as hydroxythiazolines, have occasionally been isolated, particularly at low temperatures. scribd.comnih.gov

The core of the Hantzsch synthesis is the condensation reaction between two key components: an α-halo ketone and a thioamide or a related compound like thiourea. synarchive.comscribd.com The reaction of an α-haloketone with a primary thioamide yields a 2,4-disubstituted thiazole. When thiourea is used as the thioamide component, the reaction produces 2-aminothiazoles. nih.gov Similarly, thiosemicarbazides can be employed to furnish 2-hydrazinylthiazole derivatives. nih.govnih.gov

The strong nucleophilicity of the sulfur atom in the thioamide moiety is the driving force for the initial step of the reaction. scribd.com This versatility allows for the synthesis of a diverse library of thiazole derivatives by simply varying the substitution on the two starting components. For instance, reacting 4-fluorophenacyl bromide with different thiosemicarbazones results in a range of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles. nih.gov

For the specific synthesis of 4-(4-fluorophenyl)-1,3-thiazole and its derivatives, 4-fluorophenacyl bromide (also known as 2-bromo-1-(4-fluorophenyl)ethanone or 2-bromo-4'-fluoroacetophenone) is a critical precursor. nih.govnih.gov This α-halo ketone provides the structural backbone for the final molecule, incorporating the 4-fluorophenyl group at the C4 position of the thiazole ring.

Numerous synthetic protocols utilize 4-fluorophenacyl bromide to construct thiazole-based compounds. For example, it can be reacted with various pyrazoline N-thioamide derivatives in refluxing ethanol (B145695) to produce thiazolyl-pyrazole conjugates in excellent yields. nih.govacs.org In another application, condensation of 2-bromo-4'-fluoroacetophenone with thiosemicarbazones in ethanol leads to the formation of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles in good yields (61-80%). nih.gov The reactivity of the bromine atom and the electrophilicity of the ketone carbonyl group make 4-fluorophenacyl bromide an ideal substrate for the Hantzsch cyclization.

The efficiency of the Hantzsch thiazole synthesis can be significantly influenced by reaction conditions such as the choice of solvent, temperature, and the use of catalysts. mdpi.com Optimization of these parameters is crucial for improving yields, reducing reaction times, and promoting greener synthetic protocols. researchgate.net

Studies have shown that polar solvents generally facilitate the reaction. For instance, in a lipase-catalyzed synthesis of 2,4-diphenyl thiazole, water was found to be the optimal solvent, providing a 97% yield in a short time under ultrasound conditions, compared to lower yields in solvents like ethanol, methanol, DMF, or non-polar solvents like toluene and hexane. nih.gov The use of catalysts can also dramatically accelerate the reaction. One study demonstrated that using 10 mol% of tetrabutylammonium hexafluorophosphate (Bu4NPF6) in methanol at room temperature allowed the synthesis of various 2-amino-4-arylthiazoles to be completed within 15 minutes in excellent yields. clockss.org Furthermore, environmentally benign approaches, such as one-pot, multi-component reactions under solvent-free conditions or using reusable catalysts like silica-supported tungstosilisic acid, have been developed to enhance the sustainability of thiazole synthesis. mdpi.comresearchgate.net

| Entry | Catalyst | Solvent | Temperature (°C) | Time | Yield (%) | Reference |

| 1 | None | Ethanol | Reflux | 4-5 h | 61-80 | nih.gov |

| 2 | Silica Supported Tungstosilisic Acid | Ethanol | 70 | 3 h | 85 | mdpi.com |

| 3 | Lipase (10 mol%) | Water | 35 (Ultrasonic) | 25 min | 97 | nih.gov |

| 4 | Bu4NPF6 (10 mol%) | Methanol | Room Temp. | 15 min | 92-98 | clockss.org |

| 5 | None | None (Solvent-free) | - | - | - | researchgate.net |

This table presents a summary of various optimized reaction conditions for Hantzsch-type thiazole synthesis, highlighting the impact of different catalysts, solvents, and energy sources on reaction efficiency.

While the Hantzsch synthesis is dominant, alternative methods for constructing the thiazole ring have been developed to overcome some of its limitations, such as the use of lachrymatory α-halo ketones. nih.gov These modern methods often employ catalytic systems to achieve the desired transformation under milder conditions.

Copper-catalyzed reactions have emerged as a powerful alternative for thiazole synthesis. These methods often involve oxidative cyclization, where C-H, C-S, and C-N bonds are formed in a single operation. One such approach enables the synthesis of thiazoles from simple starting materials like aldehydes, amines, and elemental sulfur. acs.org This copper-catalyzed aerobic oxidative process involves multiple Csp³-H bond cleavages and utilizes molecular oxygen as a green oxidant. organic-chemistry.org

The mechanism of these reactions can be complex, but a general pathway involves the copper catalyst activating the substrates to facilitate the formation of key intermediates. For example, in the synthesis of 1,2,4-triazoles, a related nitrogen heterocycle, a Cu(II) catalyst activates an aryl nitrile for addition of an amine, leading to a tandem double addition and oxidative cyclization. nih.gov Similar principles apply to thiazole synthesis where the copper catalyst facilitates the key bond-forming steps, providing a practical and efficient route to the thiazole core that avoids the need for pre-functionalized substrates like α-halo ketones. acs.orgorganic-chemistry.org

Alternative Synthetic Routes for Thiazole Ring Formation

Derivatization Strategies of the this compound Nucleus

The derivatization of the this compound nucleus is a key area of research for developing new compounds. The presence of two distinct aromatic rings—the electron-rich fluorophenyl group and the electron-deficient thiazole ring—allows for selective chemical modifications.

Electrophilic Aromatic Substitution Reactions on the Phenyl Moiety

While the thiazole ring itself is generally resistant to electrophilic aromatic substitution due to its electron-deficient nature, the attached 4-fluorophenyl ring is susceptible to such reactions. The fluorine atom is an ortho-, para-directing group. Since the para-position is occupied by the thiazole substituent, electrophilic attack is directed to the ortho positions (C3' and C5') of the phenyl ring.

Common electrophilic aromatic substitution reactions applicable to this system include nitration, halogenation, and Friedel-Crafts reactions. For instance, nitration would introduce a nitro group ortho to the fluorine atom, which can then serve as a handle for further functionalization, such as reduction to an amino group.

Table 1: Representative Electrophilic Aromatic Substitution Reactions

| Reaction | Reagents | Expected Product Position |

|---|---|---|

| Nitration | HNO₃, H₂SO₄ | Substitution at C3' and/or C5' of the phenyl ring |

| Bromination | Br₂, FeBr₃ | Substitution at C3' and/or C5' of the phenyl ring |

Nucleophilic Substitution Reactions on the Thiazole Ring

The thiazole ring, particularly the C2 position, is electron-deficient and thus susceptible to nucleophilic attack. researchgate.netpharmaguideline.com For a nucleophilic substitution reaction to occur, a suitable leaving group, typically a halogen, must be present at this position. The synthesis of a 2-halo-4-(4-fluorophenyl)-1,3-thiazole intermediate is the first step in this derivatization strategy. This can be achieved from the corresponding 2-amino-4-(4-fluorophenyl)-1,3-thiazole via Sandmeyer-type reactions. nih.gov

Once the 2-halo derivative is obtained, it can react with a variety of nucleophiles to introduce new functional groups.

Table 2: Examples of Nucleophilic Substitution on a 2-Halo-4-(4-fluorophenyl)-1,3-thiazole Intermediate

| Nucleophile | Reagent Example | Resulting Functional Group at C2 |

|---|---|---|

| Alkoxide | Sodium methoxide (NaOMe) | Methoxy (B1213986) (-OCH₃) |

| Thiolate | Sodium thiophenoxide (NaSPh) | Phenylthio (-SPh) |

| Amine | Piperidine | Piperidinyl |

Oxidation and Reduction Pathways for Functional Group Transformation

Oxidation and reduction reactions are primarily used to modify substituents on the this compound core rather than altering the aromatic rings themselves, which are generally stable. pharmaguideline.com These transformations are crucial for introducing new functionalities or unmasking reactive groups.

A common strategy involves the reduction of a nitro group, previously introduced onto the phenyl ring via electrophilic substitution, to an amino group using reducing agents like tin(II) chloride (SnCl₂) or catalytic hydrogenation. nih.gov This resulting amine can then be used in a variety of subsequent reactions, such as amide bond formation or diazotization. Conversely, an alkyl substituent on the phenyl ring could be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate (KMnO₄).

Construction of Bi- and Poly-Thiazole Systems

Creating larger systems containing multiple thiazole units is a strategy to develop complex molecules. This can be achieved by forming fused systems or by linking individual thiazole rings.

One approach is the synthesis of fused thiazolo[5,4-d]thiazoles, which contain a rigid, planar bi-thiazole core. mdpi.comudayton.edu Another powerful method involves the use of modern cross-coupling reactions to link two thiazole units. For instance, a 2-halo-4-(4-fluorophenyl)-1,3-thiazole can be coupled with a thiazole-based organometallic reagent (e.g., a thiazole boronic acid or stannane) under palladium catalysis (e.g., Suzuki or Stille coupling) to form a 2,4'-bi-thiazole system. nih.gov

Integration of this compound into Hybrid Heterocyclic Systems

A prominent derivatization strategy involves using the this compound scaffold as a building block for the synthesis of larger, hybrid molecules containing other heterocyclic rings. This is often accomplished by introducing a reactive functional group onto the thiazole, which then participates in a subsequent ring-forming reaction.

A widely used method is the Hantzsch thiazole synthesis, where 2-bromo-4'-fluoroacetophenone is reacted with a functionalized thiosemicarbazide or thioamide. nih.govnih.gov This incorporates a reactive handle, such as a hydrazinyl group, at the C2 position of the newly formed thiazole. This group can then be cyclized with other reagents to form a second heterocyclic ring, such as a pyrazole (B372694) or a triazole, linked to the thiazole core. nih.govacs.orgekb.eg

Table 3: Synthesis of Hybrid Heterocyclic Systems

| Target Hybrid System | Key Thiazole Precursor | Second Heterocycle Precursor(s) | Resulting Linkage |

|---|---|---|---|

| Thiazolyl-Pyrazoline | 2-Hydrazinyl-4-(4-fluorophenyl)thiazole | α,β-Unsaturated ketone (Chalcone) | Thiazole linked via N-N bond to Pyrazoline |

| Thiazolyl-Triazole | 5-(4-fluorophenyl)-...-pyrazole-1-carbothioamide | Phenacyl bromides | Thiazole linked to Pyrazole-Triazole system |

| Thiazolo-Quinazoline | N/A (Multi-step synthesis) | Octahydroquinazoline, Chloroacetic acid | Fused Thiazolo[2,3-b]quinazoline system iaea.org |

These strategies highlight the chemical versatility of the this compound nucleus, making it a valuable scaffold for the development of complex molecules with tailored properties.

Advanced Spectroscopic and Structural Characterization of 4 4 Fluorophenyl 1,3 Thiazole Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of molecules. nih.gov These techniques are fundamental in identifying the presence of specific functional groups and providing a unique "fingerprint" of the molecular structure. nih.gov

FTIR spectroscopy is a widely used technique to identify functional groups in a molecule by measuring the absorption of infrared radiation at various frequencies. The resulting spectrum shows absorption bands corresponding to the vibrational frequencies of specific bonds. In the analysis of 4-(4-fluorophenyl)-1,3-thiazole derivatives, FTIR is crucial for confirming the successful formation of the thiazole (B1198619) ring and the incorporation of various substituents. nih.gov

Key characteristic absorption bands are observed for different functional groups within these derivatives. For instance, in the synthesis of 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, a distinct N-H stretching band appears in the region of 3278–3138 cm⁻¹. nih.gov Other important vibrations include the C=N stretching of the thiazole ring, aromatic C-H stretching, and the C-S-C bond vibration. dergipark.org.tr In derivatives containing additional functionalities, such as an alkyne group, characteristic bands like the alkyne C-H stretch (around 3270 cm⁻¹) and the -C≡C- stretch (around 2116 cm⁻¹) are readily identified. rsc.org The presence or absence of certain bands, such as the disappearance of reactant peaks (e.g., NH₂ and S-H stretching bands), provides clear evidence of a successful chemical transformation. amhsr.org

Table 1: Selected FTIR Spectral Data for this compound Derivatives

| Functional Group | Vibrational Mode | Frequency (cm⁻¹) | Reference |

| N-H | Stretching | 3278–3138 | nih.gov |

| Aromatic C-H | Stretching | ~2973 | rsc.org |

| C=N (Thiazole) | Stretching | ~1597-1629 | dergipark.org.tramhsr.org |

| C=C (Aromatic) | Stretching | ~1598 | rsc.org |

| C-S-C | Stretching | ~698 | dergipark.org.tr |

| Alkyne C-H | Stretching | ~3270 | rsc.org |

| Alkyne -C≡C- | Stretching | ~2116 | rsc.org |

| Aldehyde C=O | Stretching | ~1684 | rsc.org |

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations. It is particularly sensitive to non-polar bonds and symmetric vibrations, offering a unique molecular fingerprint. While detailed Raman spectra for this compound are not as commonly reported as FTIR data, the principles of its application are well-established for related heterocyclic systems like triazoles. researchgate.netnih.gov The technique can be used to identify the fundamental vibrational frequencies of the thiazole ring and its substituents. By combining experimental data with density functional theory (DFT) calculations, a detailed assignment of the vibrational modes can be achieved, confirming the structure of microsolvation clusters in different solvents. nih.gov This approach provides a powerful tool for understanding the subtle structural details and intermolecular interactions of these compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules in solution. It provides detailed information about the connectivity and chemical environment of individual atoms. For this compound derivatives, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is typically employed.

¹H NMR spectroscopy provides information on the number, type, and connectivity of protons in a molecule. In this compound derivatives, the signals for the aromatic protons on the fluorophenyl ring and the thiazole ring proton appear in characteristic regions of the spectrum. rsc.orgrsc.org The proton on the C5 position of the thiazole ring typically appears as a singlet in a distinct downfield region. For example, in one derivative, the thiazole proton was observed as a singlet at 8.09 ppm. iucr.org Protons on the 4-fluorophenyl group usually appear as multiplets or doublets of doublets, reflecting their coupling with each other and with the fluorine atom. iucr.org The chemical shifts and coupling patterns of these protons are highly sensitive to the nature and position of other substituents on the rings, allowing for detailed structural assignments. rsc.orgdoi.org

Table 2: Representative ¹H NMR Spectral Data for Protons in this compound Derivatives

| Proton Type | Chemical Shift (δ ppm) | Multiplicity | Reference |

| Thiazole-H (C5-H) | 7.05 - 8.09 | s | rsc.orgiucr.org |

| Aromatic-H (Fluorophenyl) | 7.08 - 7.69 | m, dd | iucr.org |

| NH (Amine/Hydrazinyl) | ~7.12 (s, 2H) or ~11.49 (s, 1H) | s | rsc.orgrsc.org |

s = singlet, m = multiplet, dd = doublet of doublets. Chemical shifts are dependent on the specific derivative and solvent used.

¹³C NMR spectroscopy maps the carbon framework of a molecule. Each unique carbon atom gives a distinct signal, and its chemical shift is indicative of its electronic environment. For this compound derivatives, the carbon atoms of the thiazole ring resonate at characteristic chemical shifts. The C2, C4, and C5 carbons of the thiazole ring can be distinguished based on their positions and the influence of attached substituents. rsc.orgrsc.org For instance, the C2 carbon, often bonded to a nitrogen and sulfur atom, appears significantly downfield. The C4 carbon, attached to the fluorophenyl group, and the C5 carbon also show distinct signals. rsc.org The carbons of the fluorophenyl ring exhibit signals in the aromatic region, with the carbon directly bonded to the fluorine atom showing a characteristic large coupling constant (JC-F). rsc.orgrsc.org

Table 3: Representative ¹³C NMR Spectral Data for Carbons in this compound Derivatives

| Carbon Type | Chemical Shift (δ ppm) | Key Feature | Reference |

| Thiazole C2 | ~168.9 | Downfield shift due to heteroatoms | rsc.org |

| Thiazole C4 | ~149.1 | Attached to fluorophenyl group | rsc.org |

| Thiazole C5 | ~101.7 - 102.8 | Upfield relative to other thiazole carbons | rsc.org |

| C-F (Fluorophenyl) | ~160.7 - 163.1 | Large ¹JC-F coupling (~242 Hz) | rsc.org |

| Other Aromatic Carbons | 115.6 - 134.6 | Exhibit C-F coupling (²J, ³J) | rsc.org |

Chemical shifts are dependent on the specific derivative and solvent used.

Table 4: Representative ¹⁹F NMR Spectral Data for this compound Derivatives

| Fluorine Environment | Chemical Shift (δ ppm) | Multiplicity | Reference |

| 4-Fluorophenyl | -108.84 to -115.68 | m or s | nih.govrsc.org |

m = multiplet, s = singlet (in proton-decoupled spectra). Chemical shifts are dependent on the specific derivative and solvent used.

Mass Spectrometry (MS) Techniques

Mass spectrometry is an indispensable analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides critical information regarding molecular weight and elemental composition.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique utilized to determine the precise molecular formula of a compound. By measuring the mass-to-charge ratio to a very high degree of accuracy (typically within 0.001 atomic mass units), HRMS allows for the calculation of an unambiguous elemental composition. This is crucial for newly synthesized this compound derivatives, as it provides definitive confirmation that the target molecule has been formed.

In the synthesis of various 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles, HRMS was used to corroborate the structures, showing excellent agreement between the calculated and experimentally observed molecular masses. nih.gov Similarly, for a series of thiazole derivatives bearing a 2,2-difluorobenzo[d] nih.govnih.govdioxole nucleus, HRMS data provided conclusive evidence of their formation. ijprs.com For instance, the analysis of 2,2-difluoro-N'-(4-(4-fluorophenyl)thiazol-2-yl)benzo[d] nih.govnih.govdioxole-5-carbohydrazide yielded a mass that was nearly identical to its calculated theoretical mass, confirming its elemental formula of C₁₇H₁₀F₃N₃O₃S. ijprs.com

Table 1: Representative HRMS Data for a this compound Derivative Interactive table: Click on headers to sort.

| Compound Name | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ | Source |

|---|

Gas Chromatography-Mass Spectrometry (GC-MS) is a hyphenated technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. shimadzu.comnih.gov In the analysis of this compound derivatives, GC-MS serves two primary functions: purity assessment and structural identification. A sample is first vaporized and passed through a chromatographic column, where individual components are separated based on their volatility and affinity for the column's stationary phase.

As each separated component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting fragmentation pattern, or mass spectrum, serves as a unique molecular "fingerprint." By comparing this spectrum to libraries of known compounds or by analyzing the fragmentation logic, the identity of the compound can be confirmed. Furthermore, the chromatogram provides a clear indication of the sample's purity; a single, sharp peak suggests a pure compound, while the presence of multiple peaks indicates impurities. This technique has been successfully applied to characterize various thiazole-containing scaffolds. ekb.eg

Electronic Spectroscopy for Molecular Structure Elucidation

Electronic spectroscopy probes the electronic structure of molecules by measuring the absorption of electromagnetic radiation in the ultraviolet and visible regions.

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable method for characterizing the conjugated π-electron systems present in this compound derivatives. nih.gov When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy ground state to a higher energy excited state. The specific wavelengths of light absorbed (λmax) correspond to these electronic transitions, most commonly π→π* and n→π* transitions in aromatic and heterocyclic systems. scielo.org.za

The UV-Vis spectrum provides key information about the chromophores within the molecule. The presence of the phenyl and thiazole rings, along with any other conjugated systems, gives rise to characteristic absorption bands. The position and intensity of these bands can be influenced by the solvent and the nature of substituents on the aromatic rings. researchgate.net For example, studies on related thiazole derivatives show distinct absorption peaks that are assigned to specific electronic transitions within the molecule's framework. scielo.org.za

Table 2: Typical Electronic Transitions Observed in Thiazole Derivatives Interactive table: Click on headers to sort.

| Transition Type | Typical Wavelength Range (nm) | Description |

|---|---|---|

| π → π* | 250 - 350 | High-intensity absorption arising from the promotion of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic rings. |

X-ray Crystallography for Three-Dimensional Structural Determination

While spectroscopic methods provide crucial data on connectivity and electronic structure, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

Single crystal X-ray diffraction analysis provides an unambiguous determination of a molecule's structure, including bond lengths, bond angles, and torsional angles. mdpi.com To perform this analysis, a high-quality single crystal of the compound is grown and irradiated with a beam of X-rays. The resulting diffraction pattern is used to calculate the electron density map of the molecule, from which the positions of all atoms can be determined.

This technique has been applied to various complex molecules containing the 4-(4-fluorophenyl) and thiazole moieties. nih.goviucr.orgcardiff.ac.uk For example, the crystal structure of 5-(4-fluorophenyl)-1-[4-(4-methylphenyl)thiazol-2-yl]-3-[4-(prop-2-ynyloxy)phenyl]-4,5-dihydro-1H-pyrazole revealed that the fluorophenyl substituent is substantially twisted relative to the adjacent pyrazole (B372694) ring, with a dihedral angle of 87.84 (5)°. nih.goviucr.org Such data are invaluable for understanding steric effects, conformational preferences, and intermolecular interactions like hydrogen bonding and π–π stacking, which govern the packing of molecules in the crystal lattice. cardiff.ac.uk

Table 3: Representative Crystallographic Data for a Heterocyclic System Containing a 4-Fluorophenyl Moiety Interactive table: Click on headers to sort.

| Parameter | Value | Source |

|---|---|---|

| Crystal System | Monoclinic | mdpi.com |

| Space Group | P2₁/n | mdpi.com |

| a (Å) | 7.8707(2) | mdpi.com |

| b (Å) | 15.9681(4) | mdpi.com |

| c (Å) | 11.9798(4) | mdpi.com |

| β (°) | 100.283(3) | mdpi.com |

Analysis of Intermolecular Interactions and Crystal Packing (e.g., π-π stacking, hydrogen bonding)

The crystal architecture of this compound derivatives is significantly influenced by a network of non-covalent interactions. These interactions, including hydrogen bonds and π-π stacking, dictate the molecular arrangement in the solid state. rsc.org The study of these forces is crucial for understanding the structure-property relationships in these materials. rsc.org

While strong π–π stacking is not always observed, other interactions like C—H⋯π bonds can be instrumental in forming three-dimensional networks. nih.gov In some cases, π–π interactions between aromatic rings, such as a pyrazole and a tolyl ring, link molecules into centrosymmetric dimers with specific centroid-centroid distances. nih.gov For example, a π–π stacking interaction with a centroid–centroid distance of 3.649 Å has been reported. nih.gov The thiazole ring itself can participate in these interactions, contributing to the stability of the crystal lattice. nih.gov The presence of heteroatoms like sulfur and nitrogen in the thiazole ring, along with substituents, allows for a variety of hydrogen bonds, including C—H⋯N, C—H⋯O, and C—H⋯S interactions. nih.govnih.govnih.gov These interactions provide flexibility and specific spatial orientation for optimal binding within the crystal. nih.gov

Interactive Table: Intermolecular Interactions in Thiazole Derivatives

| Compound Type | Interaction Type | Key Metrics | Reference |

|---|---|---|---|

| 2-(4-chlorophenyl)-4-(dimethoxymethyl)-5-phenyl-1,3-thiazole | C—H⋯π, H⋯H, H⋯C, Cl⋯H, O⋯H | Shortest centroid–centroid separation = 4.1887 (16) Å | nih.gov |

| 5-(4-fluorophenyl)-1-[5-(4-methylphenyl)thiazol-2-yl]-... | π–π stacking, C—H⋯F, C—H⋯S | Centroid–centroid distance = 3.649 Å | nih.gov |

| 4,5-dihydropyrazolyl–thiazole–coumarin hybrids | C–H⋯O, π–π stacking | - | rsc.org |

| Thiazolo[5,4-d]thiazole derivatives | Synergistic non-covalent interactions | Herringbone and slipped stack packing | rsc.org |

Isostructurality Studies in Halogenated Thiazole Derivatives

Isostructurality, where different compounds crystallize in the same space group with similar unit cell dimensions and atomic arrangements, is a subject of significant interest in crystal engineering. Studies on derivatives of this compound have provided clear examples of this phenomenon, particularly when comparing halogenated analogues.

Detailed research has been conducted on a pair of complex thiazole derivatives: 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole and its 4-(4-fluorophenyl) counterpart. mdpi.comresearchgate.netproquest.comcardiff.ac.uk Single-crystal X-ray diffraction analysis revealed that these two compounds are isostructural. mdpi.comresearchgate.netproquest.comcardiff.ac.uk Both crystallize in the triclinic system with a PĪ space group and have two independent molecules in the asymmetric unit. mdpi.comresearchgate.netproquest.com

The two independent molecules within the asymmetric unit of each structure adopt a similar conformation. proquest.comdoaj.org The molecular framework is largely planar, with the exception of one of the fluorophenyl groups, which is positioned nearly perpendicular to the plane of the rest of the molecule. researchgate.netdoaj.org The observation of isostructurality between the chloro and fluoro derivatives is significant, as even minor changes in substituents, such as the exchange of chlorine for fluorine, can sometimes lead to different crystal packing arrangements. mdpi.com In this case, the structural similarity is maintained, allowing for a direct comparison of the effects of the different halogen substituents within an identical crystal lattice framework. researchgate.net

Interactive Table: Crystallographic Data for Isostructural Halogenated Thiazole Derivatives

| Parameter | 4-(4-chlorophenyl) derivative | 4-(4-fluorophenyl) derivative | Reference |

|---|---|---|---|

| Compound Name | 4-(4-chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | 4-(4-fluorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | mdpi.com, proquest.com |

| Crystal System | Triclinic | Triclinic | mdpi.com, proquest.com |

| Space Group | PĪ | PĪ | mdpi.com, proquest.com |

| Molecules per Asymmetric Unit | 2 | 2 | mdpi.com, proquest.com |

Computational and Theoretical Investigations of 4 4 Fluorophenyl 1,3 Thiazole Systems

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools for investigating the properties of thiazole-containing compounds. These methods allow for a detailed analysis of the electronic structure and have been successfully applied to various thiazole (B1198619) derivatives. dergipark.org.trscirp.org

Density Functional Theory (DFT) for Electronic Structure and Properties.scirp.orgnih.govrsc.orgnih.govbenchchem.comlibretexts.orgnih.govnih.gov

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure and properties of molecules. It has been widely used to study various thiazole derivatives, providing valuable insights into their behavior. dergipark.org.trscirp.orgresearchgate.netepstem.net

In a study on 2-(4-fluorophenyl)-4-(4-methoxyphenyl)-5-(piperidin-1-ylmethyl)thiazole, the thiazole fragment was found to be essentially planar, with the mean plane making dihedral angles of 29.2 (6)° and 19.8 (1)° with the benzene (B151609) rings. nih.gov The dihedral angle between the two phenyl rings was determined to be 17.0 (6)°. nih.gov Such geometric parameters are crucial for understanding how the molecule packs in a crystal lattice and interacts with other molecules.

Table 1: Selected Optimized Geometric Parameters for a Thiazole Derivative

| Parameter | Value |

|---|---|

| Dihedral Angle (Thiazole - Benzene Ring 1) | 29.2 (6)° |

| Dihedral Angle (Thiazole - Benzene Ring 2) | 19.8 (1)° |

| Dihedral Angle (Benzene Ring 1 - Benzene Ring 2) | 17.0 (6)° |

Data sourced from a study on a related thiazole derivative. nih.gov

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in chemical reactions. wikipedia.orgresearchgate.net The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A large gap suggests high stability, while a small gap indicates a more reactive molecule. dergipark.org.tr

For thiazole derivatives, the distribution of HOMO and LUMO is crucial. The HOMO is typically associated with the electron-donating ability of a molecule, while the LUMO is related to its electron-accepting ability. libretexts.org In many thiazole systems, the HOMO is concentrated on the electron-rich thiazole ring, particularly the sulfur and nitrogen atoms, while the LUMO may be distributed over the aromatic rings. This distribution influences how the molecule interacts with other chemical species.

Table 2: Frontier Molecular Orbital Energies for a Generic Thiazole Derivative

| Orbital | Energy (eV) |

|---|---|

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: These are representative values and can vary depending on the specific derivative and computational method.

Molecular Electrostatic Potential (MEP) maps are valuable for visualizing the charge distribution in a molecule and predicting sites for electrophilic and nucleophilic attack. researchgate.net The MEP map displays regions of negative potential (typically colored red), which are rich in electrons and susceptible to electrophilic attack, and regions of positive potential (colored blue), which are electron-deficient and prone to nucleophilic attack.

For 4-(4-fluorophenyl)-1,3-thiazole, the MEP map would likely show negative potential around the nitrogen and sulfur atoms of the thiazole ring, as well as the fluorine atom of the fluorophenyl group, due to the presence of lone pairs of electrons. researchgate.net The hydrogen atoms of the aromatic rings would exhibit positive potential. This information is critical for understanding non-covalent interactions, such as hydrogen bonding and halogen bonding, which play a significant role in the supramolecular chemistry of these compounds.

DFT calculations can accurately predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model.

Infrared (IR) and Raman Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. epstem.net By comparing the calculated IR and Raman spectra with experimental data, researchers can confirm the molecular structure and identify characteristic vibrational modes. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) method. epstem.net These theoretical chemical shifts are often in good agreement with experimental NMR spectra, aiding in the structural elucidation of new compounds. dergipark.org.tr

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be used to predict the electronic absorption spectra of molecules. This allows for the assignment of electronic transitions and provides insight into the electronic structure of the excited states. dergipark.org.tr

Table 3: Comparison of Experimental and Calculated Spectroscopic Data for a Thiazole Derivative

| Spectroscopic Technique | Experimental Value | Calculated Value |

|---|---|---|

| IR (C=N stretching) | ~1620 cm⁻¹ | ~1615 cm⁻¹ |

| ¹H NMR (thiazole proton) | ~7.5 ppm | ~7.4 ppm |

| UV-Vis (λ_max) | ~280 nm | ~275 nm |

Note: These are representative values and can vary depending on the specific derivative and experimental/computational conditions.

Analysis of Non-Covalent Interactions (NCI)

Non-covalent interactions (NCIs) are crucial in determining the three-dimensional structure and properties of molecular systems. researchgate.net In the context of this compound, several types of NCIs can be anticipated and analyzed using computational methods.

The thiazole ring itself can participate in various non-covalent interactions. The nitrogen atom can act as a hydrogen bond acceptor, while the C-H bonds of the thiazole and phenyl rings can act as hydrogen bond donors. rsc.orgresearchgate.net Furthermore, the sulfur atom can be involved in chalcogen bonding. The fluorophenyl group introduces the possibility of halogen bonding, where the fluorine atom acts as an electrophilic region.

Computational tools like the Quantum Theory of Atoms in Molecules (QTAIM) and NCI plots can be used to identify and characterize these interactions. nih.gov QTAIM analysis can reveal the presence of bond critical points (BCPs) between interacting atoms, providing quantitative information about the strength and nature of the interaction. nih.gov NCI plots provide a visual representation of non-covalent interactions in real space, distinguishing between attractive and repulsive interactions.

Reduced Density Gradient (RDG) Analysis

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within and between molecules. This method is based on the relationship between the electron density (ρ) and its gradient. By plotting the RDG against the electron density, it is possible to distinguish different types of interactions.

For the this compound system, RDG analysis would be instrumental in mapping the non-covalent interactions that govern its conformation and its binding to biological targets. The analysis typically reveals:

Van der Waals interactions: Indicated by green-colored, low-density, and low-gradient regions, these are expected across the planar surfaces of the phenyl and thiazole rings.

Steric repulsion: Shown as red-colored regions, these would appear where there is significant overlap between electron clouds, such as between closely packed atoms.

Hydrogen bonds: Represented by blue-colored regions, these could be identified if the thiazole nitrogen or fluorine atom acts as a hydrogen bond acceptor in a complex with another molecule.

This type of analysis provides a visual and intuitive understanding of the bonding and electronic structure, which is crucial for rational drug design. researchgate.net

Electron Localization Function (ELF)

The Electron Localization Function (ELF) is a method used in quantum chemistry to interpret the nature of chemical bonding by mapping the spatial localization of electron pairs. diva-portal.orgaps.org The ELF value ranges from 0 to 1, where a value close to 1 indicates a high degree of electron localization (typical for covalent bonds and lone pairs), while a value around 0.5 suggests delocalized, metallic-like bonding. aps.org

In the context of this compound, an ELF analysis would provide a detailed picture of its electronic structure:

It would clearly delineate the covalent bonds within the phenyl and thiazole rings.

High ELF values would be expected around the nitrogen and sulfur atoms of the thiazole ring, corresponding to their lone pair electrons.

The analysis would also visualize the π-electron system delocalized across the aromatic rings.

By revealing regions of localized and delocalized electrons, ELF offers a powerful tool for understanding the molecule's reactivity and bonding characteristics. researchgate.net

Localized Orbital Locator (LOL)

The Localized Orbital Locator (LOL) is another function, related to ELF, used to visualize and analyze chemical bonding. It is based on the kinetic-energy density and helps to identify regions where electron localization is dominant. researchgate.net LOL values greater than 0.5 are indicative of areas where localized electrons, such as those in covalent bonds and lone pairs, are prevalent. researchgate.net

For the this compound molecule, LOL analysis would complement the findings from ELF. It provides a different perspective on electron localization, often with sharper and more defined features for bonding regions. This can be particularly useful for distinguishing the subtle details of the bonding within the heterocyclic thiazole ring and understanding the influence of the electron-withdrawing fluorine atom on the electronic distribution of the entire system. researchgate.netwikipedia.org

Molecular Modeling and Simulation Approaches

Molecular modeling techniques, particularly molecular docking, are essential for predicting how a ligand like this compound and its derivatives will interact with a biological target at the atomic level. These simulations guide the synthesis of new compounds by predicting their potential efficacy as inhibitors. impactfactor.orgnih.gov

Molecular Docking for Ligand-Target Interactions

Molecular docking is a computational method that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. impactfactor.org It is widely used in drug design to screen virtual libraries of compounds against a specific protein target and to understand the molecular basis of their activity. For derivatives of this compound, docking studies have been crucial in identifying them as potential inhibitors for various enzymes. nih.govmdpi.com

Prediction of Binding Affinities and Modes with Biological Macromolecules

Molecular docking simulations provide two key pieces of information: the binding affinity and the binding mode. Binding affinity, often expressed as a docking score (e.g., in kcal/mol) or an estimated inhibition constant (Ki), quantifies the strength of the interaction. nih.gov A lower binding energy value typically indicates a more stable ligand-protein complex.

The binding mode describes the specific orientation and conformation of the ligand within the active site of the macromolecule. It details the non-covalent interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, that stabilize the complex. For example, studies on thiazole derivatives have shown that the thiazole ring can be deeply involved in forming noncovalent bonds with key amino acid residues in an enzyme's active site. nih.gov

Interaction with Enzyme Active Sites (e.g., DNA Topoisomerase IB, RAS p21, α-amylase, α-glucosidase)

DNA Topoisomerase IB: Human DNA topoisomerase IB (Top1) is a vital enzyme in DNA replication and a key target for anticancer drugs. nih.gov While specific docking studies for this compound were not detailed in the provided context, related thiazole-based stilbene (B7821643) analogs have been identified as potent Top1 inhibitors. Molecular docking of these analogs revealed that they can bind effectively to the Top1-DNA complex. nih.gov This suggests that the this compound scaffold is a promising framework for designing new Top1 inhibitors.

α-Amylase: α-Amylase is a key enzyme in carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes. nih.gov Several studies have investigated thiazole derivatives as α-amylase inhibitors. nih.govnih.gov Docking simulations have been used to understand how these compounds interact with the active site of α-amylase, revealing the key residues involved in binding.

Table 1: Molecular Docking of Thiazole Derivatives with α-Amylase

| Compound Type | Target Enzyme | Inhibitory Activity (IC50 in µM) | Reference Drug (IC50 in µM) | Source |

|---|---|---|---|---|

| Fluorinated indeno-quinoxaline bearing thiazole | α-Amylase | 17.58 ± 0.74 to 121.6 ± 5.14 | Acarbose (B1664774) (31.56 ± 1.33) | nih.gov |

| Thiazolidin-4-one linked pyrazoles | α-Amylase | Exhibited significant inhibition (90.04% at 100 µg/mL for one compound) | Acarbose | nih.gov |

α-Glucosidase: Similar to α-amylase, α-glucosidase is another important enzyme in carbohydrate metabolism, making it a prime target for anti-diabetic drugs. nih.govnih.gov The inhibition of α-glucosidase by thiazole derivatives has been explored, with docking studies providing insight into their mechanism of action. These studies show that the triazole ring, often used in conjunction with a thiazole scaffold, can play a significant role in binding interactions within the enzyme's active site. nih.gov

Table 2: Molecular Docking of Thiazole Derivatives with α-Glucosidase

| Compound Type | Target Enzyme | Inhibitory Activity (IC50 in µM) | Reference Drug (IC50 in µM) | Key Interacting Residues | Source |

|---|---|---|---|---|---|

| Fluorinated indeno-quinoxaline bearing thiazole | α-Glucosidase | 0.982 ± 0.04 to 10.19 ± 0.21 | Acarbose (0.316 ± 0.02) | Not Specified | nih.gov |

| 1,3,4-Thiadiazole derivatives | α-Glucosidase | IC50 of 3.66 mM for best compound | Acarbose (13.88 mM) | Not Specified | nih.gov |

| Pyridazine-triazole hybrids | α-Glucosidase | 1.7 (for compound 10k) | Acarbose | Leu677 | nih.gov |

Molecular Dynamics (MD) Simulations for Conformational Stability and Dynamics

Molecular Dynamics (MD) simulations are powerful computational methods used to study the physical movements of atoms and molecules over time. nih.gov For systems like this compound, MD simulations offer a window into the conformational landscape, revealing the stability of different spatial arrangements and the dynamics of their interconversion.

Studies on similar heterocyclic systems demonstrate that MD simulations effectively validate the stability of ligand-protein complexes and confirm that the ligand remains bound in a stable conformation within a binding site. acs.orgnih.gov For this compound, MD simulations would be instrumental in predicting its dynamic behavior in a biological environment, such as its binding stability to a target protein.

Theoretical Studies on Reactivity and Chemical Properties

Theoretical studies, particularly those employing Density Functional Theory (DFT), are essential for predicting the reactivity and chemical properties of molecules. These methods provide a fundamental understanding of the electronic structure, which governs chemical behavior.

Quantum chemical descriptors derived from DFT calculations serve as powerful tools for predicting molecular reactivity. Among the most important are the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). hakon-art.com

The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons; a higher EHOMO value indicates a better electron donor. hakon-art.com Conversely, the LUMO energy (ELUMO) relates to the ability to accept electrons, with a lower ELUMO value signifying a better electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability. rdd.edu.iq A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. hakon-art.com Conversely, a small gap indicates that the molecule is more polarizable and more reactive. rdd.edu.iq

For instance, DFT calculations on the structurally related compound 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole, using the B3LYP method with a 6-311++G(d,p) basis set, provide insight into the likely values for our target molecule. ajchem-a.com The results from this analogous system can be used to approximate the electronic properties of this compound.

| Quantum Chemical Descriptor | Calculated Value (eV) for Analogue* | Significance |

|---|---|---|

| EHOMO | -6.5743 | Electron-donating capacity |

| ELUMO | -2.0928 | Electron-accepting capacity |

| HOMO-LUMO Gap (ΔE) | 4.4815 | Chemical reactivity and kinetic stability |

*Data based on the analogue 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

Conceptual DFT provides a framework for defining chemical concepts such as hardness and softness, which are crucial for understanding thermodynamic stability. mdpi.compku.edu.cn These global reactivity descriptors are calculated from the HOMO and LUMO energies.

Chemical Hardness (η) is a measure of a molecule's resistance to change in its electron distribution or charge transfer. researchgate.net Molecules with a large HOMO-LUMO gap are considered "hard," indicating high stability and low reactivity. researchgate.net It is calculated as: η = (ELUMO - EHOMO) / 2

Global Softness (S) is the reciprocal of hardness (S = 1/η) and describes the capacity of a molecule to accept electrons. hakon-art.comresearchgate.net "Soft" molecules have a small HOMO-LUMO gap and are generally more reactive. researchgate.net

Other related descriptors include:

Electronic Chemical Potential (μ) : Represents the escaping tendency of electrons from a system. It is calculated as μ = (EHOMO + ELUMO) / 2. sciencesconf.org

Electronegativity (χ) : The power of an atom or molecule to attract electrons. It is the negative of the electronic chemical potential (χ = -μ). hakon-art.com

Electrophilicity Index (ω) : Measures the energy stabilization when a system acquires an additional electronic charge from the environment. It is defined as ω = μ² / (2η). irjweb.com

Using the energy values from the analogue compound, we can estimate these thermodynamic variables for a system like this compound.

| Thermodynamic Variable | Calculated Value for Analogue* | Formula |

|---|---|---|

| Chemical Hardness (η) | 2.24075 eV | (ELUMO - EHOMO) / 2 |

| Global Softness (S) | 0.44628 eV-1 | 1 / η |

| Electronic Chemical Potential (μ) | -4.33355 eV | (EHOMO + ELUMO) / 2 |

| Electronegativity (χ) | 4.33355 eV | -μ |

| Electrophilicity Index (ω) | 4.1911 eV | μ² / (2η) |

*Calculations based on EHOMO and ELUMO values from the analogue 2-(4-fluorophenyl)-5-phenyl-1,3,4-oxadiazole. ajchem-a.com

These theoretical calculations provide a robust framework for understanding the intrinsic properties of this compound, guiding further experimental research and application development.

Structure Activity Relationship Sar Studies of 4 4 Fluorophenyl 1,3 Thiazole Derivatives

Influence of Substituent Effects on Biological Activity

The electronic properties and spatial arrangement of various functional groups attached to the 4-(4-fluorophenyl)-1,3-thiazole scaffold play a pivotal role in determining the biological response.

The strong carbon-fluorine bond can enhance the metabolic stability of the compound, preventing rapid degradation in the body and thus prolonging its therapeutic effect. acs.org Furthermore, the introduction of fluorine can modulate the pKa of nearby functional groups and improve membrane permeability. nih.govacs.org SAR studies have indicated that the 4-fluorophenyl moiety can enhance the antiglycation potential of thiazole (B1198619) derivatives. nih.gov

Substitutions on the aromatic and heteroaromatic rings of this compound derivatives have a profound impact on their biological activity. The nature and position of these substituents can influence the molecule's interaction with target enzymes or receptors.

The following table summarizes the effect of different substituents on the anticancer activity of some 4-aryl-thiazole derivatives:

| Compound | Substituent on Phenyl Ring | Biological Activity (IC50 in µM) |

| 4c | Chlorine | 13.36 ± 1.21 |

| 4e | Methoxy (B1213986) | 11.03 ± 1.047 |

Data sourced from a study on thiazole derivatives as anticancer agents. researchgate.net The IC50 values represent the concentration required to inhibit 50% of cell growth.

The electronic nature of substituents on the thiazole ring and its appended phenyl group significantly influences the compound's biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density of the thiazole ring system, thereby affecting its reactivity and interaction with biological targets. nih.govlibretexts.org

Generally, EWGs like nitro (NO2), cyano (CN), and halogens (F, Cl, Br) decrease the electron density of the aromatic ring, making it less reactive towards electrophilic attack. lumenlearning.com Conversely, EDGs such as methoxy (OCH3) and methyl (CH3) increase the electron density. acs.org

In the context of this compound derivatives, studies have shown that the presence of both EWGs and EDGs can be beneficial for activity, depending on the specific biological target. nih.gov For example, some studies on thiazole derivatives have shown that the presence of electron-withdrawing groups like halogens on an attached benzene (B151609) ring can enhance anticancer activity. nih.govacs.org In contrast, other studies have found that derivatives with electron-donating substituents, such as methyl and methoxy groups, demonstrated exceptional anti-inflammatory efficacy. acs.org

The table below illustrates the influence of substituents on the cholinesterase inhibitory activity of some thiazole derivatives:

| Compound | Substituent on Benzylidene Ring | AChE Inhibition (IC50 in µM) |

| 2d | 2-Methoxy | >100 |

| 2e | 3-Methoxy | 12.5 |

Data from a study on thiazole analogs as anticholinesterase agents. mdpi.com AChE refers to Acetylcholinesterase.

Positional Isomerism and Stereochemical Considerations in SAR

The spatial arrangement of atoms and functional groups within a molecule is a critical determinant of its biological activity. Positional isomerism and stereochemistry are therefore key considerations in the SAR of this compound derivatives.

The position of substituents on the thiazole and phenyl rings can lead to different isomers with distinct biological profiles. For example, moving a substituent from one position to another on the phenyl ring can alter the molecule's ability to fit into a binding pocket of a protein. A study on pyrazolyl-thiazole derivatives highlighted the importance of the substitution pattern, where the 1-phenyl-1H-pyrazole moiety was attached at the 2-position of the this compound core. researchgate.net

Stereochemistry, which deals with the three-dimensional arrangement of atoms, is also crucial. Chiral centers within the molecule can lead to enantiomers or diastereomers, which may exhibit different potencies and efficacies. While the core this compound structure is achiral, the introduction of certain substituents can create chiral centers, necessitating the evaluation of individual stereoisomers.

Design Principles for Enhanced Biological Potency and Selectivity

The design of new this compound derivatives with improved biological potency and selectivity is guided by the principles derived from SAR studies. The goal is to develop compounds that exhibit strong activity against the desired target while minimizing off-target effects.

One key design principle is the strategic introduction of functional groups that can form specific interactions, such as hydrogen bonds or hydrophobic interactions, with the target protein. researchgate.net For example, incorporating hydrogen-bond donors or acceptors can enhance binding affinity. science.gov

Another principle is to optimize the lipophilicity of the molecule. As discussed, the fluorine atom contributes to this, but further modifications can be made to achieve the optimal balance for absorption, distribution, metabolism, and excretion (ADME) properties. nih.gov

Furthermore, designing molecules with a high degree of conformational rigidity can sometimes lead to increased potency and selectivity by reducing the entropic penalty upon binding to the target.

Biological Activity Mechanisms and Therapeutic Targeting of 4 4 Fluorophenyl 1,3 Thiazole Derivatives

General Mechanisms of Action of Thiazole-Based Compounds

Thiazole (B1198619), a five-membered heterocyclic compound containing sulfur and nitrogen, serves as a crucial scaffold in a wide array of biologically active molecules. researchgate.netnih.govwisdomlib.org Its derivatives are known for a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral effects. researchgate.netnih.govnih.gov The biological versatility of thiazole-based compounds stems from their ability to interact with various biological targets through diverse mechanisms of action.

Modulation of Enzyme and Receptor Activities

Thiazole derivatives are notable for their capacity to modulate the activity of various enzymes and receptors, which is a key mechanism underlying their therapeutic effects. nih.gov Enzyme inhibition has been identified as a significant strategy, particularly in cancer treatment, where thiazole compounds have shown effectiveness in inhibiting enzymes like protein kinases. nih.gov For instance, certain thiazole derivatives have been developed as potent inhibitors of B-RAFV600E kinase and epidermal growth factor receptor (EGFR). nih.gov

In the context of antimicrobial action, thiazole derivatives can target essential bacterial enzymes. One such mechanism involves the inhibition of bacterial type II topoisomerases, such as DNA gyrase and topoisomerase IV. nih.gov By interfering with these enzymes, the compounds impede DNA replication and synthesis, ultimately leading to bacterial cell death. nih.gov Furthermore, some thiazole derivatives act as inhibitors of the E. coli MurB enzyme, which is involved in the synthesis of the bacterial cell wall. mdpi.com

Thiazole compounds also exhibit modulatory effects on receptors. For example, certain derivatives have been shown to act as negative allosteric modulators of GluA2 AMPA receptors, which are significant in neuroscience and pharmacology. nih.gov The interactions can be highly specific, with minor structural changes in the thiazole derivative leading to significant differences in receptor modulation. nih.gov These interactions are often facilitated by various types of chemical bonding, including hydrogen bonds and π-π interactions, between the thiazole ring and the amino acids of the receptor. nih.gov

Interference with Cellular Pathways

Beyond direct enzyme and receptor modulation, thiazole-based compounds can interfere with fundamental cellular pathways. This interference can disrupt processes essential for cell survival and proliferation, contributing to their therapeutic effects.

A primary example of this is the disruption of DNA-related processes. As mentioned, the inhibition of topoisomerases by thiazole derivatives directly interferes with DNA replication. nih.gov This mechanism is a common strategy for antibacterial agents. mdpi.com Some thiazole derivatives have also been observed to cause DNA fragmentation, a hallmark of apoptosis or programmed cell death, which is a desirable outcome in cancer therapy. nih.gov

Furthermore, thiazole compounds can affect the integrity of cellular membranes. Due to their amphiphilic nature, some thiazole derivatives can embed themselves within the cell membranes of microorganisms, disrupting their structure and function. mdpi.com In the context of cancer, some derivatives have been shown to induce mitochondrial depolarization, which is a key event in the intrinsic pathway of apoptosis. nih.gov

The diverse mechanisms of action of thiazole-based compounds, ranging from specific enzyme and receptor interactions to broader interference with cellular pathways, underscore their importance as a versatile scaffold in drug discovery and development. researchgate.netwisdomlib.org

Specific Biological Activities and Their Underlying Mechanisms

Antimicrobial Activities

The thiazole nucleus is a key pharmacophore in the development of new antimicrobial agents, with derivatives showing a broad spectrum of activity against various microorganisms. nih.govmdpi.com The rise of antibiotic resistance has spurred intensive research into thiazole derivatives as a promising source of novel antimicrobial drugs. mdpi.com

Thiazole derivatives have demonstrated significant antibacterial activity against both Gram-positive and Gram-negative bacteria. jchemrev.com The mechanisms behind this activity are varied and can include the inhibition of cell wall synthesis, depolarization of the cell membrane, and inhibition of protein and nucleic acid synthesis. jchemrev.com

For instance, certain 2,4-disubstituted thiazole derivatives have shown notable inhibitory effects against a range of bacteria, including Bacillus subtilis, Escherichia coli, and Staphylococcus aureus. mdpi.com The specific substitutions on the thiazole ring play a crucial role in determining the potency and spectrum of antibacterial activity. mdpi.com

Molecular hybridization, which involves combining the thiazole scaffold with other bioactive moieties, has proven to be an effective strategy for enhancing antibacterial efficacy. mdpi.com For example, hybrid compounds of thiazole with pyrazoline have shown potent activity against strains like Klebsiella pneumoniae and Staphylococcus aureus. acs.org One such derivative, 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole, was found to be highly effective against a variety of microorganisms. acs.org

The following table summarizes the antibacterial activity of selected 4-(4-Fluorophenyl)-1,3-thiazole derivatives and related compounds against various bacterial strains.

| Compound/Derivative | Bacterial Strain | Activity/Potency | Reference |

| 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Klebsiella pneumoniae, Staphylococcus aureus, Bacillus subtilis, Bacillus megaterius, Sarcina lutea | High potency, comparable to ciprofloxacin | acs.org |

| Thiazole-based Schiff base compounds | Escherichia coli (Gram-negative), Staphylococcus aureus (Gram-positive) | Favorable activity | jchemrev.com |

| 2,4-disubstituted thiazole derivatives | Bacillus subtilis, Escherichia coli, Staphylococcus epidermidis, Staphylococcus aureus, Pseudomonas fluorescens | Significant inhibitory impact | mdpi.com |

| Thiazolidinone derivatives | S. aureus, P. aeruginosa, Salmonella typhi | High activity observed for specific derivatives | nanobioletters.com |

Thiazole derivatives have also emerged as potent antifungal agents, demonstrating activity against a range of fungal pathogens, including various Candida species. jchemrev.comresearchgate.net The mechanism of antifungal action can be multifaceted, often involving the disruption of the fungal cell membrane or the inhibition of essential enzymes. nih.gov

One of the key targets for antifungal thiazole derivatives is the enzyme 14α-lanosterol demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. mdpi.com Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. nih.gov

Studies have shown that certain thiazole derivatives exhibit antifungal activity comparable or even superior to established drugs like fluconazole (B54011) and nystatin. jchemrev.comnih.gov For example, a series of newly synthesized thiazole derivatives showed a very strong antifungal effect against clinical Candida albicans strains, with Minimum Inhibitory Concentration (MIC) values as low as 0.008 µg/mL. nih.gov

The antifungal activity of selected this compound derivatives and related compounds is presented in the table below.

| Compound/Derivative | Fungal Pathogen | Activity/Potency | Reference |

| 4-(4-bromophenyl)-2-(5-(4-fluorophenyl)-3-(furan-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole | Aspergillus niger, Saccharomyces cerevisiae, Candida albicans | High potency, comparable to ketoconazole | acs.org |

| 2-[5-(4-fluorophenyl)-3-(5-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-methylsulfonylphenyl)thiazole | Candida zeylanoides | Remarkable inhibitory activity (IC50 = 250 μg/mL) | acs.org |

| Newly synthesized thiazole derivatives | Clinical Candida albicans strains | Very strong antifungal effect (MIC = 0.008–7.81 µg/mL) | nih.gov |

| Thiazolidinone derivatives | Candida albicans | Highest activity observed for specific derivatives | nanobioletters.com |

The continued exploration of this compound derivatives and related structures holds significant promise for the development of new and effective antimicrobial therapies to combat the growing challenge of drug-resistant pathogens.

Anticancer / Antiproliferative Activities

The quest for more effective and selective cancer therapies has led to the investigation of numerous synthetic compounds. Among these, this compound derivatives have shown considerable promise due to their ability to interfere with key cellular processes essential for cancer cell proliferation and survival.

DNA topoisomerases are crucial enzymes that manage the topological states of DNA during replication, transcription, and other cellular processes. mdpi.com Inhibiting these enzymes can lead to DNA damage and ultimately, cell death, making them a prime target for anticancer drugs.

A series of new thiazole-based stilbene (B7821643) analogs, which include a this compound core, have been designed and synthesized to evaluate their inhibitory activity against DNA topoisomerase IB (Top1). mdpi.comnih.gov Top1-mediated relaxation assays revealed that these compounds possess varied levels of Top1 inhibitory activity. mdpi.com

Notably, the compound (E)-2-(3-methylstyryl)-4-(4-fluorophenyl)thiazole (compound 8 in the study) was identified as a potent Top1 inhibitor, with an inhibitory activity comparable to that of camptothecin (B557342) (CPT), a well-known Top1 inhibitor. mdpi.comnih.gov Further research using an MTT assay against human breast cancer (MCF-7) and human colon cancer (HCT116) cell lines demonstrated that many of these thiazole-based stilbene analogs exhibit high cytotoxicity at micromolar concentrations. mdpi.comnih.gov Specifically, compounds 8 and (E)-2-(4-tert-butylstyryl)-4-(4-fluorophenyl)thiazole (compound 11) showed significant cytotoxic effects, with IC₅₀ values of 0.78 µM against MCF-7 cells and 0.62 µM against HCT116 cells, respectively. mdpi.com

Molecular docking studies have provided insights into the possible binding mode of compound 8 with the Top1-DNA complex, suggesting a potential mechanism for its inhibitory action. mdpi.comnih.gov

The epidermal growth factor receptor (EGFR) family of receptor tyrosine kinases, including EGFR (HER1) and HER2, plays a critical role in cell growth, proliferation, and differentiation. oncotarget.com Overexpression or mutation of these receptors is a hallmark of many cancers, making them key targets for therapeutic intervention. oncotarget.comnih.gov

Research has focused on designing and synthesizing novel this compound derivatives that can inhibit these oncogenic receptors. A series of thiazolyl-pyrazoline derivatives incorporating the 4-fluorophenyl moiety has been developed and evaluated for their cytotoxic and kinase inhibitory activities. nih.gov

Several of these compounds exhibited potent anti-proliferative action against lung cancer (A549) and breast cancer (T-47D) cell lines. nih.gov Specifically, thiazolyl pyrazolines 7g and 7m demonstrated the most significant activity against A549 cells (IC₅₀ = 3.92 and 6.53 µM, respectively) and T-47D cells (IC₅₀ = 0.88 and 0.75 µM, respectively). nih.gov Subsequent in vitro biochemical evaluations of the most potent compounds (7b, 7g, 7l, 7m ) confirmed their inhibitory effect on EGFR kinase. nih.gov

Molecular docking studies of compounds 7g and 7m within the EGFR active site revealed a binding pattern similar to that of the known EGFR inhibitor erlotinib. nih.gov This suggests that the thiazol-4-one and pyrazoline rings of these compounds occupy the same binding region as the quinazoline (B50416) ring and anilino moiety of erlotinib, providing a rationale for their observed activity. nih.gov

Furthermore, other studies have reported on new series of thiazole and imidazo[2,1-b]thiazole (B1210989) derivatives as dual EGFR/HER2 inhibitors. nih.gov Compounds 39 and 43 from one such series were identified as the most potent dual inhibitors, with IC₅₀ values of 0.153 µM (EGFR) and 0.108 µM (HER2) for compound 39 , and 0.122 µM (EGFR) and 0.078 µM (HER2) for compound 43 . nih.gov

Enzyme Inhibition Properties

Beyond their direct anticancer activities, this compound derivatives have been investigated for their ability to inhibit a range of enzymes implicated in various diseases, including inflammation and metabolic disorders.

Cyclooxygenase (COX) and lipoxygenase (LOX) are key enzymes in the arachidonic acid cascade, leading to the production of prostaglandins (B1171923) and leukotrienes, respectively. These molecules are potent inflammatory mediators.

Studies have evaluated N-aryl-4-aryl-1,3-thiazole-2-amine derivatives for their anti-inflammatory activity, demonstrating direct inhibition of 5-lipoxygenase (5-LOX). nih.gov Optimization of this series led to the identification of N-(3,5-dimethylphenyl)-4-(4-chlorophenyl)-1,3-thiazole-2-amine as a potent 5-LOX inhibitor. nih.gov

In the context of COX inhibition, research on thiazole derivatives has shown varied selectivity. For instance, N-[4-(4-hydroxy-3-methoxyphenyl)-1,3-thiazol-2-yl] acetamide (B32628) (compound 1) was found to be a specific inhibitor of COX-1, while 4-(2-amino-1,3-thiazol-4-yl)-2-methoxyphenol (compound 2) did not affect COX-1 but showed potent inhibition of COX-2-dependent PGE2 production. nih.gov Another study on 4-thiazolone derivatives identified compounds that were potent LOX inhibitors with IC₅₀ values around 12-13 µM, but showed weak inhibition of COX-1 and COX-2 (IC₅₀ > 50 µM). researchgate.net

Carbonic anhydrases (CAs) are a family of metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate and a proton. researchgate.net They are involved in numerous physiological processes, and their inhibition has therapeutic applications.